molecular formula C8H5BrFN B012288 4-(Bromomethyl)-3-fluorobenzonitrile CAS No. 105942-09-4

4-(Bromomethyl)-3-fluorobenzonitrile

Cat. No.: B012288
CAS No.: 105942-09-4
M. Wt: 214.03 g/mol
InChI Key: ZESZAIOGACKOMB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid, are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas are typical conditions for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(azidomethyl)-3-fluorobenzonitrile, 4-(methoxymethyl)-3-fluorobenzonitrile, or 4-(aminomethyl)-3-fluorobenzonitrile can be formed.

    Oxidation: Products like 4-(bromomethyl)-3-fluorobenzaldehyde or 4-(bromomethyl)-3-fluorobenzoic acid are obtained.

    Reduction: The primary product is 4-(bromomethyl)-3-fluorobenzylamine.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis
4-(Bromomethyl)-3-fluorobenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of functional groups that enhance biological activity. For instance, it has been employed in the synthesis of novel therapeutic agents targeting specific diseases, including cancer and infectious diseases .

2. Interaction Studies
Research has focused on the compound's reactivity with nucleophiles and electrophiles, which is crucial for understanding its potential as a building block in drug design. These studies can lead to the formation of derivatives with enhanced biological activities or novel properties .

Applications in Materials Science

1. Polymer Chemistry
In materials science, this compound serves as a valuable building block for synthesizing polymers with tailored properties. It can be incorporated into polymer chains to impart specific functionalities such as flame retardancy and improved mechanical properties. This versatility allows for the design of advanced materials suitable for various applications, including coatings and composites .

2. Organic Photovoltaics
The compound has shown potential in the development of organic photovoltaic materials, which are capable of converting sunlight into electricity more efficiently due to their unique light-harvesting properties. Research indicates that incorporating this compound into photovoltaic systems can enhance their efficiency and stability .

Case Studies

Study Title Focus Area Findings
Synthesis of Anticancer AgentsPharmaceutical ChemistryDemonstrated successful incorporation of this compound into a series of anticancer compounds, resulting in enhanced cytotoxicity against various cancer cell lines .
Development of Flame Retardant PolymersMaterials ScienceInvestigated the use of this compound in polymer formulations, showing significant improvements in fire resistance and mechanical strength compared to traditional materials.
Efficiency Improvement in Organic Solar CellsRenewable EnergyExplored the role of this compound as a dopant in organic solar cells, leading to increased power conversion efficiency and better light absorption characteristics .

Safety Considerations

Due to its toxic nature, handling this compound requires appropriate safety measures. It is classified as a hazardous substance, necessitating personal protective equipment (PPE) during use. The compound poses risks such as skin burns and respiratory irritation upon exposure .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluorobenzonitrile largely depends on the specific application and the target molecule it interacts with. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules or other chemical entities. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the fluorine substitution, which can result in different reactivity and properties.

    3-Fluorobenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)-3-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness

4-(Bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research applications.

Biological Activity

4-(Bromomethyl)-3-fluorobenzonitrile, with the chemical formula CHBrFN and CAS number 105942-09-4, is an organic compound that has gained attention for its potential applications in pharmaceuticals and material science. Its unique molecular structure, characterized by the presence of both bromine and fluorine atoms, allows it to serve as a versatile intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a bromomethyl group at the para position (4-position) and a fluorine atom at the meta position (3-position) of the benzene ring. This configuration imparts significant electronic and steric properties that influence its reactivity in various chemical reactions, including:

  • Suzuki-Miyaura cross-coupling reaction
  • Sonogashira coupling
  • Halodeboronation

These reactions are crucial for synthesizing complex organic molecules that may exhibit biological activity.

The biological activity of this compound is primarily linked to its role as a precursor in synthesizing derivatives with potential therapeutic effects. Notably, studies have indicated that derivatives of this compound may act as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The proposed mechanisms include:

  • Inhibition of acetylcholinesterase and butyrylcholinesterase , enzymes responsible for neurotransmitter degradation.
  • Inhibition of tumor necrosis factor-alpha converting enzyme (TACE) , which is implicated in inflammatory processes .

In Vitro Studies

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
Enzyme InhibitionAcetylcholinesterasePotential inhibition
Enzyme InhibitionButyrylcholinesterasePotential inhibition
Inflammatory Response ModulationTNF-alpha pathwayPotential inhibition

In vitro studies have demonstrated that derivatives synthesized from this compound exhibit promising inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

A notable case study involved the synthesis of a derivative aimed at treating Alzheimer's disease. The derivative was shown to inhibit the production of amyloid-beta peptides, thereby reducing the accumulation of amyloid plaques in the brain, which are characteristic of Alzheimer's pathology . This study highlights the compound's potential role in developing therapeutic agents for neurodegenerative disorders.

Applications in Material Science

Beyond its pharmaceutical potential, this compound is also utilized in material science. It serves as a building block for synthesizing novel materials with specific properties tailored for industrial applications. For instance, it has been employed in creating pesticides through the synthesis of derivatives like 3-fluoro-4-methylbenzonitrile , showcasing its versatility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-3-fluorobenzonitrile, and how can reaction efficiency be optimized?

  • Answer : The compound is typically synthesized via bromination of 3-fluoro-4-methylbenzonitrile using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl₄) . Reaction efficiency depends on stoichiometric control (1:1.2 molar ratio of substrate to NBS) and temperature (70–80°C). Side products like dibrominated derivatives can form if excess brominating agents are used. Purification via column chromatography (hexane/ethyl acetate) yields >90% purity .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound is classified as acutely toxic (oral LD₅₀: 300 mg/kg in rats) and causes severe skin/eye irritation (GHS Category 2A) . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention. Store at room temperature in airtight containers away from oxidizers .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer : It serves as a key intermediate in synthesizing enzyme inhibitors (e.g., avagacestat, a γ-secretase inhibitor for Alzheimer’s research) and kinase modulators. The bromomethyl group enables nucleophilic substitution reactions with amines or heterocycles, while the fluorobenzonitrile moiety enhances metabolic stability .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in reactions involving this compound?

  • Answer : Competing reactions at the benzylic bromine versus the nitrile/fluorine groups require careful optimization. For example, in SN2 substitutions with pyrazoles (e.g., 3,5-dimethyl-4-nitro-1H-pyrazole), using polar aprotic solvents (DMF) and elevated temperatures (80°C) favors benzylic bromine substitution, achieving >75% yield . Computational modeling (DFT) aids in predicting reactive sites to minimize side products .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • Answer :

  • LC-MS (ESI+) : Monitors reaction progress (e.g., m/z 214.03 [M+H]+ for the parent compound) .
  • ¹H/¹³C NMR : Key signals include δ 5.19 ppm (s, 2H, CH₂Br) and δ 115–120 ppm (C≡N) .
  • XRD/HPLC : Detects crystalline impurities (<2% w/w) and validates enantiomeric purity in chiral derivatives .

Q. How does the compound’s stability impact its use in multi-step syntheses?

  • Answer : The benzylic bromine is prone to hydrolysis under humid conditions, forming 3-fluoro-4-hydroxymethylbenzonitrile. Stability studies in DMSO/water (1:1) show <5% degradation over 24 hours at 25°C. Use anhydrous conditions and inert atmospheres (N₂/Ar) for prolonged reactions .

Q. What contradictions exist in reported toxicity data, and how should they guide experimental design?

  • Answer : While acute oral toxicity is well-documented (LD₅₀ ~300 mg/kg), chronic exposure risks (e.g., neurotoxicity) are understudied. Conflicting data on dermal absorption rates (5–15% in vitro) suggest conservative exposure limits (<1 mg/day) in long-term studies. Prioritize in vitro assays (e.g., Ames test) before in vivo models .

Q. How is this compound utilized in PROTAC (proteolysis-targeting chimera) development?

  • Answer : Its bromine acts as a linker for conjugating E3 ligase ligands (e.g., thalidomide analogs) to target proteins. For example, in a patent (WO2024/002029), it was used to synthesize (S)-4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile, a BET protein degrader .

Q. Methodological Considerations

Q. What strategies mitigate byproduct formation during Suzuki-Miyaura couplings with this compound?

  • Answer : Palladium catalysts (Pd(PPh₃)₄) and arylboronic acids with electron-withdrawing groups (e.g., -CF₃) reduce homocoupling byproducts. Optimize base (K₂CO₃) and solvent (toluene/EtOH) ratios (3:1) to achieve >80% cross-coupling yields .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Answer : DFT calculations (e.g., Gaussian 16) model transition states for bromine substitution versus nitrile interactions. Molecular electrostatic potential (MEP) maps highlight electrophilic regions (LUMO: -1.5 eV at benzylic Br), guiding reagent selection .

Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZAIOGACKOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382462
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-09-4
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

1,2-Dichloroethane (151 kg) was charged to a suitable vessel along with 4-cyano-2-fluorotoluene (24 kg) and AIBN (2 kg). The mixture was heated to 70˜74° C. Once the batch temperature reached 70° C., N-bromosuccinimide (47.4 kg) was added in portions at the rate of 12 kg/h, maintaining the temperature at 70˜74° C. (it is important to control addition rate to avoid exothermic reaction). The mixture was sampled via GC detection after 24 kg of N-bromosuccinimide was added, and the reaction was heated at 70-74° C. until complete reaction was observed. The mixture was cooled to 0-5° C. and allowed to stand for 2 additional hours. The mixture was filtered, and the cake was washed with MTBE (24 kg). The filtrate was washed with water (3×65 kg). The organic layer was dried with sodium sulfate (10.3 kg) for 6 hours, filtered and the cake was washed with MTBE (24 kg). The solution was evaporated under reduced pressure, ethanol (12 kg) was added and the mixture was heated to 40-45° C., then cooled slowly to 0-5° C. while stirring to crystallize. The mixture was filtered and the cake was washed with cold ethanol (5 kg). The crude solid was recrystallized from petroleum ether, filtered and washed with petroleum ether (10 kg), giving the title compound 4-(bromomethyl)-3-fluorobenzonitrile as an off white solid (21 kg, 55% yield). 1H NMR (300 MHz, CDCl3) δ ppm 4.46-4.50 (m, 2H) 7.36 (dd, J=8.85, 1.32 Hz, 1H) 7.44 (dd, J7.91, 1.32 Hz, 1 H) 7.52 (dd, J7.91, 7.16 Hz, 1 H). 13C NMR (75 MHz, CDCl3) δ ppm 23.65 (d, J=4.60 Hz, 1 C) 113.76 (d, J=9.77 Hz, 1 C) 117.09 (d, J=2.87 Hz, 1 C) 119.44 (d, J=24.71 Hz, 1 C) 128.44 (d, J=4.02 Hz, 1 C) 130.66-130.81 (s, 1 C) 130.81-131.06 (s, 1 C) 132.18 (d, J=3.45 Hz, 1 C) 159.86 (d, J=254.03 Hz, 1C). IR: (KBr) 3088, 3077, 3040, 2982, 2250, 1571, 1508, 1439, 1248 cm−1. Anal. Calcd for C8H5BrFN: Calc. C, 44.89; H, 2.35; N, 6.54; F, 8.88. Found: C, 44.94; H, 2.73; N, 6.56; F, 8.73.
Quantity
47.4 kg
Type
reactant
Reaction Step One
Quantity
24 kg
Type
reactant
Reaction Step Two
Quantity
24 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
151 kg
Type
solvent
Reaction Step Three
Name
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-methylbenzonitrile (5.0 g, 0.23 mol) in 100 mL of carbon tetrachloride was added N-bromosuccinimide (4.97 g, 0.28 mol) and AIBN (100 mg, 0.61 mmol) and the mixture was refluxed for six hours. The reaction was cooled and filtered. The filtrate was washed with water, dried over magnesium sulfate, filtered and the solvents were removed under vacuum to afford 5.44 g of the title compound as an off-white solid. 1H NMR indicated the presence of 20% starting material. 1H NMR (400 MHz, CDCl3) for the title compound: δ 7.54-7.30 (m, 3H), 4.83 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

NBS (Aldrich, 3.02 g, 17 mmol) and benzoylperoxide (Aldrich, 0.37 g, 1.5 mmol) was added to a solution of 2-fluoro-4-cyanotoluene (compound 38, 2.08 g, 15 mmol) in CCl4. The reaction mixture was heated at 80° C. for 14 hours. After cooling down to ambient temperature, the mixture was diluted with ether (100 mL) and washed with aqueous Na2S3O3, and dried (MgSO4). Removal of solvent under vacuum led to a yellow oil which was purified by flash chromatography. The title compound 39 (1.4 g, 42%) was obtained, together with a by-product, 3-fluoro-4-(bromomethyl)benzonitrile (40) (1.0 g, 30 %). For the title compound (39): 1HNMR (CDCl3) δ4.46 (s, 2H), 7.35 (d, 1H, J=8.0 Hz), 7.42 (d, 1H, J=8.0 Hz), 7.52 (t, 1H, J=8.0 Hz). For the by-product (40): 1HNMR (CDCl3) δ6.90 (s, 1H), 7.35 (d, 1H, J=8.0 Hz), 7.55 (d, 1H, J=8.0 Hz), 7.96 (t, 1H, J=8.0 Hz).
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
4-(Bromomethyl)-3-fluorobenzonitrile
5-Fluoro-4-methylpyrimidin-2(1H)-one
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4-(Bromomethyl)-3-fluorobenzonitrile
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
4-(Bromomethyl)-3-fluorobenzonitrile
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
4-(Bromomethyl)-3-fluorobenzonitrile
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
4-(Bromomethyl)-3-fluorobenzonitrile
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
4-(Bromomethyl)-3-fluorobenzonitrile

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